molecular formula C16H18O3 B11158574 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11158574
M. Wt: 258.31 g/mol
InChI Key: UFVXAYCXGXPILG-UHFFFAOYSA-N
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Description

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C16H18O3. It belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Uniqueness

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

3-ethoxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C16H18O3/c1-3-18-14-9-8-12-11-6-4-5-7-13(11)16(17)19-15(12)10(14)2/h8-9H,3-7H2,1-2H3

InChI Key

UFVXAYCXGXPILG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

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